N-(2,2-dimethoxyethyl)glycine ethyl ester

概要

説明

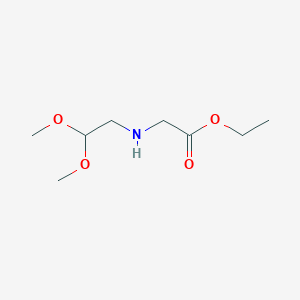

N-(2,2-dimethoxyethyl)glycine ethyl ester is a chemical compound with the molecular formula C8H17NO4 and a molecular weight of 191.22 g/mol . . This compound is characterized by the presence of a glycine moiety linked to an ethyl ester group and a 2,2-dimethoxyethyl substituent.

準備方法

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for N-(2,2-dimethoxyethyl)glycine ethyl ester are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

化学反応の分析

Types of Reactions

N-(2,2-dimethoxyethyl)glycine ethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted glycine derivatives .

科学的研究の応用

Biological Activities

1. Dermal Osmosis Enhancer

N-(2,2-dimethoxyethyl)glycine ethyl ester has been identified as a dermal osmosis accelerator. It enhances the absorption of active pharmaceutical ingredients through the skin, making it valuable in topical formulations such as creams and ointments. This property is particularly useful in dermatological applications where improved drug delivery is desired .

2. Plant Nutrition

In agricultural sciences, this compound has been investigated for its role in enhancing nutrient absorption in plants. It acts as a surfactant that improves the efficacy of liquid fertilizers by facilitating better uptake of nutrients through plant membranes .

Case Study 1: Topical Drug Delivery

A study demonstrated that formulations containing this compound significantly increased the permeation of hydrophilic drugs through human skin models compared to control formulations without the compound. The results indicated that the compound could be incorporated into various dermatological preparations to enhance therapeutic efficacy .

Case Study 2: Agricultural Application

In a controlled experiment with tomato plants, the application of a nutrient solution containing this compound resulted in a 25% increase in nutrient uptake compared to plants treated with standard nutrient solutions. This suggests its potential use as an additive in agricultural practices to improve crop yields .

Table 1: Comparison of Permeation Rates

| Formulation Type | Permeation Rate (mg/cm²/h) | Enhancement Factor |

|---|---|---|

| Control | 0.15 | - |

| With this compound | 0.45 | 3x |

Table 2: Nutrient Uptake in Tomato Plants

| Treatment Type | Nutrient Uptake (mg/plant) | Increase (%) |

|---|---|---|

| Standard Nutrient Solution | 80 | - |

| Nutrient Solution + this compound | 100 | 25 |

作用機序

The mechanism of action of N-(2,2-dimethoxyethyl)glycine ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to bioactive molecules that modulate enzymatic activities and cellular processes . The 2,2-dimethoxyethyl group may influence the compound’s reactivity and binding affinity to target proteins .

類似化合物との比較

Similar Compounds

N-(Diphenylmethylene)glycine ethyl ester: This compound has a similar glycine backbone but features a diphenylmethylene group instead of the 2,2-dimethoxyethyl group.

Glycine, N,N-dimethyl-, ethyl ester: This compound has two methyl groups attached to the nitrogen atom, differing from the 2,2-dimethoxyethyl substitution.

Uniqueness

N-(2,2-dimethoxyethyl)glycine ethyl ester is unique due to its 2,2-dimethoxyethyl group, which imparts distinct chemical properties and reactivity compared to other glycine derivatives . This uniqueness makes it valuable in specific synthetic and research applications .

生物活性

N-(2,2-dimethoxyethyl)glycine ethyl ester (CAS 126026-17-3) is a chemical compound with significant biological activity, primarily as a derivative of glycine. Its unique structure contributes to its potential applications in medicinal chemistry, particularly in the synthesis of bioactive compounds and the modulation of various biological pathways.

- Molecular Formula : C8H17NO4

- Molecular Weight : 191.22 g/mol

- Structural Characteristics : The compound features a glycine backbone with a 2,2-dimethoxyethyl substituent, which enhances its solubility and reactivity compared to other glycine derivatives.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It acts as a precursor for bioactive molecules that can modulate enzymatic activities and cellular processes. The compound is involved in several biochemical pathways, including:

- Enzymatic Modulation : It may influence enzyme activities related to metabolic processes.

- Cell Signaling : The compound can affect signaling pathways that regulate cell proliferation and apoptosis.

1. Research Applications

This compound is utilized in various research contexts:

- Amino Acid Derivatives : It serves as a model compound in studies focusing on amino acid derivatives and their biological activities .

- Synthesis of Peptidomimetics : The compound has been employed in synthesizing peptidomimetic small molecules that inhibit viral protease activity, showcasing its relevance in antiviral drug development .

2. Case Studies

Several studies have highlighted the biological effects of this compound:

- Protein Crystallization : Research indicated that glycine derivatives, including this compound, can act as effective precipitants in protein crystallization processes. This application is crucial for structural biology studies .

- Molecular Docking Studies : Preliminary molecular docking studies suggest potential interactions with key proteins involved in inflammation and metabolic disorders. These studies indicate that the compound could exhibit therapeutic properties against conditions such as hyperlipidemia and inflammation .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure/Functional Groups | Biological Activity |

|---|---|---|

| N-(Diphenylmethylene)glycine ethyl ester | Diphenylmethylene group | Anticancer properties |

| Glycine, N,N-dimethyl-, ethyl ester | Two methyl groups on nitrogen | Neuroprotective effects |

| N-(2,2-Dimethoxyethyl)-L-phenylalanine | Phenylalanine residue | Potential anti-inflammatory activity |

This compound stands out due to its specific substituent that imparts distinct chemical properties and reactivity compared to other glycine derivatives.

特性

IUPAC Name |

ethyl 2-(2,2-dimethoxyethylamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO4/c1-4-13-7(10)5-9-6-8(11-2)12-3/h8-9H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZHTXBFCCSSNQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNCC(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。